金刚烷-D15-羧酸

描述

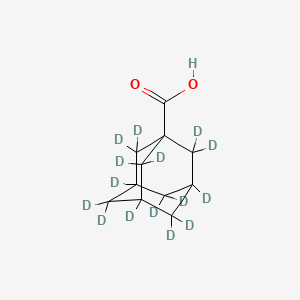

Adamantane-D15-carboxylic acid is the deuterium labeled Adamantane-1-carboxylic acid . It is a white solid and is the simplest carboxylic acid derivative of adamantane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular weight of Adamantane-D15-carboxylic acid is 195.34 and its formula is C11HD15O2 . The structure of Adamantane-D15-carboxylic acid is not explicitly mentioned in the search results.Chemical Reactions Analysis

Adamantane derivatives, including Adamantane-D15-carboxylic acid, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .Physical and Chemical Properties Analysis

The melting point of 1-Adamantanecarboxylic acid, a related compound, is 172-174 °C (lit.) . More specific physical and chemical properties of Adamantane-D15-carboxylic acid are not provided in the search results.科学研究应用

纳米粒子合成稳定剂

金刚烷-D15-羧酸在合成单分散、高结晶纳米粒子(如CoPt3和多孔铂纳米粒子)中充当稳定剂。 这种应用对于创建具有催化和材料科学潜在用途的均匀粒子至关重要 .

光电材料开发

作为聚缩合反应的添加剂,金刚烷-D15-羧酸有助于生成共轭聚合物。 这些聚合物因其在光电材料中的潜力而受到研究,光电材料对于将电信号转换为光子信号以及反之亦然的设备至关重要 .

有机催化

功能化金刚烷,如金刚烷-D15-羧酸,可用于有机催化。 该领域涉及使用有机分子催化化学反应,由于其在更可持续的工艺中的潜力,它是绿色化学中一个不断发展的新领域 .

未来方向

作用机制

Adamantane-D15-carboxylic acid is a deuterium-labeled derivative of Adamantane-1-carboxylic acid

Target of Action

It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

It is believed to release dopamine from the nerve endings of the brain cells, stimulate the norepinephrine response, and also has nmda receptor antagonistic effects .

Biochemical Pathways

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Pharmacokinetics

The pharmacokinetics of Adamantane-D15-carboxylic acid involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is believed that the compound has the potential to affect the pharmacokinetic and metabolic profiles of drugs .

生化分析

Biochemical Properties

Adamantane-D15-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with cyclohexaamylose, inhibiting the hydrolysis of phenyl esters . This interaction highlights its potential as an enzyme inhibitor, which can be leveraged in biochemical assays to study enzyme kinetics and mechanisms.

Cellular Effects

Adamantane-D15-carboxylic acid influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors makes it a valuable tool for studying cell signaling and receptor-mediated processes . Additionally, its impact on gene expression can provide insights into the regulation of metabolic pathways and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of Adamantane-D15-carboxylic acid involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby altering their activity. For example, its interaction with cyclohexaamylose inhibits phenyl ester hydrolysis . Furthermore, the incorporation of deuterium atoms can affect the compound’s binding affinity and stability, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantane-D15-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that deuterium-labeled compounds, including Adamantane-D15-carboxylic acid, exhibit enhanced stability compared to their non-labeled counterparts . This stability allows for prolonged observation of its effects in both in vitro and in vivo studies, providing valuable data on its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of Adamantane-D15-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects without adverse reactions. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and adverse impacts on organ function

Metabolic Pathways

Adamantane-D15-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. The deuterium atoms in the compound can serve as tracers, allowing researchers to track its metabolic flux and measure changes in metabolite levels . This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Adamantane-D15-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors facilitates its distribution across cellular compartments . Additionally, its localization and accumulation within specific tissues can provide insights into its therapeutic potential and toxicity.

Subcellular Localization

Adamantane-D15-carboxylic acid exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its incorporation into lipid bilayers can target it to cellular membranes, where it can interact with membrane-bound receptors and enzymes

属性

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-BXSQCBKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])C(=O)O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Fluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472638.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)

![2-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B1472645.png)

![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)